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Compound of Interest

Compound Name: hexaaquairon(III)

Cat. No.: B1240697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ligand Field Stabilization Energy

(LFSE) of the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. This complex is a crucial species in

various chemical and biological systems, and understanding its electronic structure and stability

is paramount for researchers in coordination chemistry, materials science, and pharmacology.

Core Concepts: Electronic Structure and Ligand
Field Theory
The central metal ion in the hexaaquairon(III) complex is iron in the +3 oxidation state. The

electronic configuration of a neutral iron atom is [Ar] 3d⁶ 4s². Upon losing three electrons to

form the Fe³⁺ ion, the configuration becomes [Ar] 3d⁵. The five d-electrons are housed in the

five degenerate d-orbitals in the free ion.

When six water (aqua) ligands surround the Fe³⁺ ion in an octahedral geometry, the

electrostatic field created by the ligands lifts the degeneracy of the d-orbitals. They split into two

distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly

degenerate set (e_g). The energy difference between these two levels is known as the crystal

field splitting energy, denoted as Δo (or 10Dq).

Water is considered a weak-field ligand, meaning it causes a relatively small Δo. Consequently,

for the d⁵ configuration of Fe³⁺, it is energetically more favorable for the electrons to occupy all
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five d-orbitals singly before pairing up in the lower t₂g orbitals. This results in a high-spin

complex.[1][2]

Calculation of Ligand Field Stabilization Energy
(LFSE)
The LFSE represents the net energy decrease of the d-electrons in the presence of the ligand

field compared to a hypothetical spherical field. It is calculated using the following formula for

an octahedral complex:

LFSE = (-0.4 × n(t₂g) + 0.6 × n(e_g))Δo

Where:

n(t₂g) is the number of electrons in the t₂g orbitals.

n(e_g) is the number of electrons in the e_g orbitals.

Δo is the crystal field splitting energy.

For the high-spin d⁵ configuration of [Fe(H₂O)₆]³⁺, three electrons occupy the t₂g orbitals and

two electrons occupy the e_g orbitals.[3][4] Therefore, the LFSE is calculated as:

LFSE = (-0.4 × 3 + 0.6 × 2)Δo LFSE = (-1.2 + 1.2)Δo LFSE = 0Δo

This result indicates that for a high-spin d⁵ complex, there is no net stabilization energy gained

from the ligand field.[5]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the hexaaquairon(III)
complex.
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Parameter Value Reference

Central Metal Ion Fe³⁺

d-electron Configuration d⁵ [1]

Ligand H₂O (weak field) [1][2]

Spin State High-spin [1]

t₂g electron occupancy 3 [3][4]

e_g electron occupancy 2 [3][4]

Ligand Field Stabilization

Energy (LFSE)
0Δo [5]

Crystal Field Splitting Energy

(Δo)
14,000 cm⁻¹

Pairing Energy (P) for Fe³⁺ ~30,000 cm⁻¹

Note: The value for Δo can vary slightly depending on the experimental conditions. The pairing

energy (P) for Fe³⁺ is significantly larger than Δo, confirming the high-spin nature of the

complex.

Experimental Determination of Δo: UV-Visible
Spectroscopy
The crystal field splitting energy (Δo) can be experimentally determined using UV-Visible

spectroscopy. The absorption of light in the visible region by the complex corresponds to the

promotion of an electron from the t₂g to the e_g orbitals. However, for a high-spin d⁵ complex

like [Fe(H₂O)₆]³⁺, all d-d transitions are spin-forbidden, resulting in very weak and often

unobservable absorption bands. The pale violet color of [Fe(H₂O)₆]³⁺ solutions is due to these

very low-intensity transitions.

A detailed experimental protocol for determining Δo for a similar transition metal complex is

provided below.
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Experimental Protocol: Determination of Δo using UV-
Visible Spectroscopy
Objective: To determine the crystal field splitting energy (Δo) of a transition metal complex by

measuring its UV-Visible absorption spectrum.

Materials:

A salt of the transition metal complex (e.g., Fe(NO₃)₃·9H₂O for [Fe(H₂O)₆]³⁺)

Distilled or deionized water

Volumetric flasks and pipettes

UV-Visible spectrophotometer

Quartz cuvettes

Procedure:

Preparation of a Stock Solution: Accurately weigh a known mass of the metal salt and

dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock

solution of a specific concentration (e.g., 0.1 M).

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing

concentrations by serial dilution of the stock solution.

Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up

for the recommended time. Set the wavelength range to scan the visible region (typically

380-780 nm).

Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the

spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with

a small amount of the solution before filling it. Place the cuvette in the spectrophotometer

and record the absorption spectrum.
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Repeat for all Standards: Repeat the measurement for all the prepared standard solutions,

moving from the most dilute to the most concentrated.

Data Analysis:

Identify the wavelength of maximum absorbance (λ_max) from the spectra.

The energy of the absorbed light at λ_max corresponds to the crystal field splitting energy

(Δo).

Calculate Δo using the following equation: Δo (cm⁻¹) = 1 / λ_max (nm) × 10⁷ (nm/cm)

Visualizations
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Caption: d-orbital splitting for high-spin Fe(III) in an octahedral field.

Experimental Workflow for Δo Determination

Prepare Stock Solution
of [Fe(H₂O)₆]³⁺ Prepare Serial Dilutions Record UV-Vis Spectra Identify λ_max Calculate Δo
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Caption: Workflow for the experimental determination of Δo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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